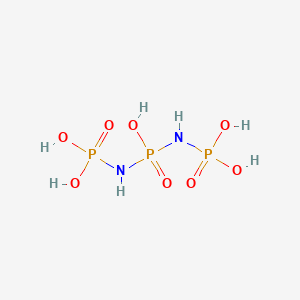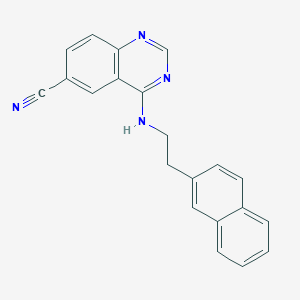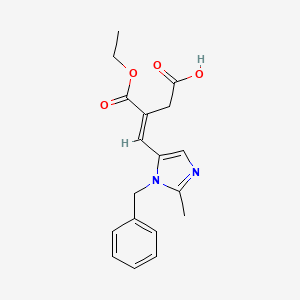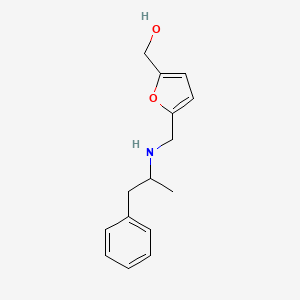
Amphetamine-5-((Methyl)2-furanmethanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amphetamine-5-((Methyl)2-furanmethanol) is a compound that belongs to the class of substituted amphetamines. It is characterized by the presence of a furan ring attached to the amphetamine backbone, which imparts unique chemical and pharmacological properties to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amphetamine-5-((Methyl)2-furanmethanol) typically involves the reaction of amphetamine with 5-methyl-2-furanmethanol under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation reaction .
Industrial Production Methods
Industrial production of Amphetamine-5-((Methyl)2-furanmethanol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Amphetamine-5-((Methyl)2-furanmethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Amphetamine-5-((Methyl)2-furanmethanol) has a wide range of applications in scientific research:
Chemistry: Used as a reference material for analytical studies and as a precursor in organic synthesis.
Biology: Studied for its effects on neurotransmitter release and receptor binding.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Amphetamine-5-((Methyl)2-furanmethanol) involves the stimulation of neurotransmitter release, particularly dopamine and norepinephrine. The compound acts on monoamine transporters, reversing their function and increasing the concentration of neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphetamine: A central nervous system stimulant with a similar structure but lacking the furan ring.
Methamphetamine: A more potent stimulant with a similar mechanism of action.
Ephedrine: A naturally occurring compound with similar sympathomimetic effects.
Uniqueness
Amphetamine-5-((Methyl)2-furanmethanol) is unique due to the presence of the furan ring, which imparts distinct chemical properties and potentially different pharmacological effects compared to other amphetamines .
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
[5-[(1-phenylpropan-2-ylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C15H19NO2/c1-12(9-13-5-3-2-4-6-13)16-10-14-7-8-15(11-17)18-14/h2-8,12,16-17H,9-11H2,1H3 |
InChI-Schlüssel |
GSUCKRLRAUJVBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)

![1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)
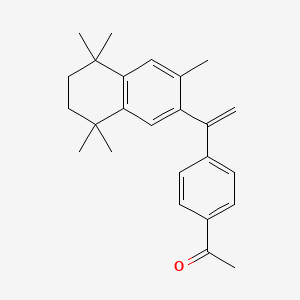


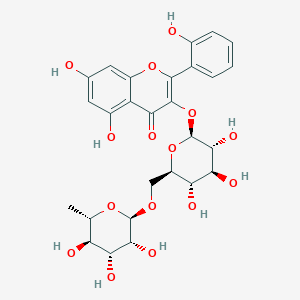

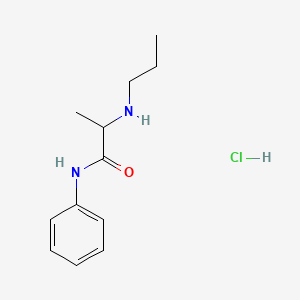
![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)
